molecular formula C₂₂H₂₅D₃O₄ B1158067 6α-Hydroxy Norethindrone Acetate-d3

6α-Hydroxy Norethindrone Acetate-d3

Cat. No.: B1158067
M. Wt: 359.47
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Hydroxy Norethindrone Acetate-d3 (CAS: 6856-28-6-d3) is a deuterated analog of 6α-Hydroxy Norethindrone Acetate, a known impurity of the synthetic progestin norethindrone acetate. The non-deuterated form has a molecular formula of C${22}$H${28}$O$_4$ and a molecular weight of 356.46 g/mol . The deuterated variant incorporates three deuterium atoms (denoted as -d3), increasing its molecular weight to approximately 359.47 g/mol. This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance the precision of quantifying norethindrone acetate and its metabolites in pharmacokinetic studies .

Safety data classify 6α-Hydroxy Norethindrone Acetate as a reproductive hazard and very toxic material (WHMIS D2A), requiring stringent handling protocols in laboratory settings .

Properties

Molecular Formula

C₂₂H₂₅D₃O₄

Molecular Weight

359.47

Synonyms

(6α,17α)-17-(Acetyloxy-d3)-6-hydroxy-19-norpregn-4-en-20-yn-3-one; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Comparison with Related Compounds

The following table summarizes key structural and chemical differences between 6α-Hydroxy Norethindrone Acetate-d3 and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 6856-28-6-d3 C${22}$H${25}$D$3$O$4$ ~359.47 Deuterated at three positions; hydroxyl group at C6α
6α-Hydroxy Norethindrone Acetate 6856-28-6 C${22}$H${28}$O$_4$ 356.46 Hydroxyl group at C6α
6,7-Dehydro Norethindrone Acetate 106765-04-2 C${22}$H${26}$O$_3$ 338.44 Double bond between C6 and C7
6β-Acetoxy Norethindrone Acetate N/A C${24}$H${30}$O$_5$ 398.49 Acetoxy group at C6β
10β-Hydroperoxy Norethindrone Acetate 13236-11-8 C${22}$H${28}$O$_5$ 372.45 Hydroperoxy group at C10β
6-Keto Norethindrone Acetate 438244-27-0 C${22}$H${26}$O$_4$ 354.44 Ketone group at C6

Key Observations :

  • Positional Isomerism : The biological activity and metabolic stability of these compounds vary significantly based on substituent positions. For example, 6α-hydroxy derivatives are typically metabolites, while 6β-acetoxy derivatives are synthetic impurities .
  • Deuteration Effects: The deuterated form (this compound) exhibits negligible pharmacological activity but improves analytical accuracy due to its isotopic stability .

Pharmacological and Toxicological Profiles

Toxicity
  • 6α-Hydroxy Norethindrone Acetate is classified as a reproductive toxin and carcinogen (Category 2) .

Analytical and Regulatory Considerations

Regulatory Status

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